molecular formula C8H14O B1619221 Dimethallyl ether CAS No. 628-56-8

Dimethallyl ether

Cat. No.: B1619221
CAS No.: 628-56-8
M. Wt: 126.2 g/mol
InChI Key: XMHDLKFMJMNOAX-UHFFFAOYSA-N
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Description

Dimethallyl ether (DMAE), a branched ether containing two methallyl (2-methylallyl) groups, is a versatile compound in organic synthesis. It serves as a precursor in enantioselective alkylation reactions, particularly in the formation of quaternary stereocenters. For instance, dimethallyl carbonate (a derivative) has been employed in catalytic enantioselective alkylations, producing quaternary ketones with up to 91% enantiomeric excess (ee) under optimized conditions . DMAE’s reactivity stems from its ability to act as an allyl fragment donor, enabling the construction of complex molecular architectures in asymmetric catalysis .

Properties

CAS No.

628-56-8

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

2-methyl-3-(2-methylprop-2-enoxy)prop-1-ene

InChI

InChI=1S/C8H14O/c1-7(2)5-9-6-8(3)4/h1,3,5-6H2,2,4H3

InChI Key

XMHDLKFMJMNOAX-UHFFFAOYSA-N

SMILES

CC(=C)COCC(=C)C

Canonical SMILES

CC(=C)COCC(=C)C

Other CAS No.

628-56-8

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

AME undergoes oxidation to form aldehydes and ketones. Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄) . For example, calcium hypochlorite in aqueous acetonitrile with acetic acid selectively oxidizes secondary methyl ethers to ketones under mild conditions .

Table 2: Oxidation Products and Conditions

ReagentProductsYield RangeConditions
KMnO₄Aldehydes/ketones70–98%Aqueous, acidic
Ca(OCl)₂ (CH₃COOH)Ketones68–98%0°C, aqueous acetonitrile

Reduction Reactions

Reduction of AME typically employs hydrogen gas (H₂) with catalysts like nickel or rhodium to yield alcohols. For example, secondary methyl ethers are reduced to alcohols using stoichiometric hydrogenation, though competing side reactions (e.g., hydrolysis) may occur .

Table 3: Reduction Pathways

CatalystProductsReaction Conditions
NiAlcoholsH₂, elevated temperature
RhAlcoholsH₂, controlled pressure

Substitution Reactions

AME participates in nucleophilic substitution , where the ether oxygen facilitates the replacement of allyl/methallyl groups. Common reagents include sodium hydroxide (NaOH) and lithium aluminum hydride (LiAlH₄) . Redox strategies in α-tertiary ether synthesis also leverage radical intermediates to enable substitution, as seen in electrochemical methods .

Table 4: Substitution Reagents and Outcomes

ReagentReaction TypeProducts
NaOHSN2 substitutionSubstituted ethers/alcohols
LiAlH₄SN1 substitutionAlcohols

Comparison with Similar Compounds

Structural Differences :

  • DMAE : Contains two methallyl groups (C=C-CH2-O-CH2-C=C).

This compound vs. Dichloromethyl Methyl Ether

Reactivity :

  • DMAE participates in C–C bond-forming reactions, while dichloromethyl methyl ether is a chlorinating agent for sugars and amino acids .

This compound vs. Crown Ethers

Structural Features :

  • DMAE : Linear, flexible allyl ether.
  • Crown Ethers : Macrocyclic polyethers with selective ion-binding cavities (e.g., 18-crown-6 for K+ binding) .

Key Research Findings and Industrial Potential

  • Catalytic Performance: DMAE-based reactions achieve >90% ee in quaternary ketone synthesis, rivaling allyl enol carbonates .
  • Thermodynamic Stability : Unlike DME, DMAE’s allyl groups enhance reactivity in C–C bond formation but reduce thermal stability .
  • Industrial Relevance : DME dominates in fuel additives (e.g., polyoxymethylene ethers for clean diesel), while DMAE remains niche in asymmetric catalysis .

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